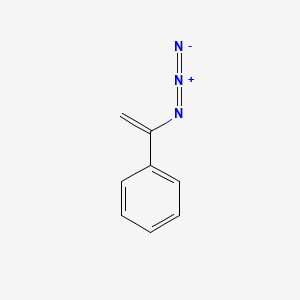

1-Azidoethenylbenzene

Description

Significance of Vinyl Azides in Modern Organic Synthesis

Vinyl azides are a class of organic compounds characterized by an azide (B81097) functional group attached to a carbon-carbon double bond. rsc.org For a long time, they were considered relatively under-explored compared to other azide derivatives. nih.gov However, in recent years, they have garnered substantial attention due to their unique and versatile reactivity, which establishes them as powerful building blocks in modern organic synthesis. rsc.orgscispace.com

The significance of vinyl azides stems from their ability to act as precursors to several highly reactive intermediates. rsc.orgrsc.org Through thermal or photochemical activation, vinyl azides can extrude molecular nitrogen to generate vinyl nitrenes, which readily cyclize to form highly strained 2H-azirines. nih.govbeilstein-journals.orgurfu.ru These 2H-azirines are pivotal intermediates that can undergo a variety of further transformations. beilstein-journals.org

The reactivity of vinyl azides is multifaceted. nih.gov They can function as:

Nucleophiles: The electronic structure of vinyl azides is analogous to that of enamines, allowing them to exhibit nucleophilic character. acs.org

Electrophiles: The azide group can act as an electrophilic center in certain reactions. nih.gov

Radical Acceptors: Vinyl azides can participate in radical reactions, for instance, by accepting a radical species to form an iminyl radical. nih.govscispace.comacs.org

This diverse reactivity allows vinyl azides to participate in various transformations, including cycloadditions, rearrangements, and reactions with both electrophiles and nucleophiles. rsc.org Consequently, they are instrumental in the synthesis of a broad spectrum of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products. rsc.orgnih.gov Examples of heterocycles synthesized from vinyl azide precursors include indoles, pyrroles, isoxazoles, pyrazoles, imidazoles, and quinolines. rsc.orgnih.govbeilstein-journals.org The ability to generate complex molecular architectures from relatively simple precursors underscores the importance of vinyl azides as indispensable tools for synthetic chemists. nih.gov

Overview of 1-Azidoethenylbenzene as a Synthetic Building Block

This compound, also known as (1-azidovinyl)benzene or 1-azidostyrene, is a prominent example of a vinyl azide that serves as a versatile synthetic precursor. nih.gov Its structure combines the characteristic reactivity of the vinyl azide moiety with the electronic and steric influence of the phenyl group.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₈H₇N₃ | nih.gov |

| Molecular Weight | 145.16 g/mol | nih.gov |

| CAS Number | 16717-64-9 | nih.gov |

| Synonyms | (1-azidovinyl)benzene, 1-azidostyrene | nih.govchemsynthesis.com |

As a synthetic building block, this compound is primarily utilized for its ability to generate phenyl-substituted reactive intermediates. Upon thermolysis or photolysis, it readily forms 2-phenyl-2H-azirine. nih.gov This intermediate is a key branching point for numerous synthetic pathways. For example, the pyrolysis of α-phenyl vinyl azide (this compound) was reported to furnish 2-phenylazirine (B8446085) in a 65% yield. nih.gov

The utility of this compound extends to various types of reactions, making it a valuable precursor for creating complex molecular frameworks, particularly nitrogen heterocycles. Its reactions are often initiated by thermal, photochemical, or catalyst-mediated activation.

Table 2: Selected Research Findings on the Reactivity of this compound and Related Vinyl Azides

| Reaction Type | Reactants | Conditions | Product Type | Research Finding | Source |

| Thermolysis | α-Phenyl vinyl azide (this compound) | Vapor phase pyrolysis | Azirine | Forms 2-phenylazirine in good yield. | nih.gov |

| Photochemical Cycloaddition | Vinyl azides, Dipolarophiles | Photochemical irradiation | Dihydro-pyrroles | 2H-azirine intermediates undergo ring-opening to nitrile ylides, which then participate in [3+2] cycloadditions. | nih.gov |

| Lewis Acid-Mediated Rearrangement | Vinyl azides, Electrophiles | Lewis Acid | Nitrilium ions | Nucleophilic attack of the vinyl azide onto an electrophile forms an iminodiazonium ion, which rearranges to a nitrilium ion after losing dinitrogen. | nih.gov |

| Radical Trifluoromethylation | Vinyl azides, TMSCF₃ | PhI(OAc)₂, CsF | α-Trifluoromethyl ketones | A CF₃ radical adds to the vinyl azide to form an α-CF₃ iminyl radical, leading to α-CF₃ azines which are then hydrolyzed. | acs.org |

| Copper-Catalyzed Cycloaddition | Vinyl azides, Anilines | Pd(II) catalyst | 2-Arylindoles | Pd(II)-catalyzed cyclization leads to the formation of diverse indole (B1671886) derivatives. | rsc.org |

The phenyl group in this compound influences the reactivity and stability of the intermediates formed, often directing the outcome of reactions and enabling the synthesis of specifically substituted target molecules. Its role as a precursor highlights the strategic importance of vinyl azides in constructing molecules with significant biological or material science applications.

Structure

3D Structure

Properties

IUPAC Name |

1-azidoethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-7(10-11-9)8-5-3-2-4-6-8/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUJWSPJKGGYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402007 | |

| Record name | (1-Azidoethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16717-64-9 | |

| Record name | NSC247556 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-Azidoethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 1 Azidoethenylbenzene

Established Synthetic Pathways

Established methods for the synthesis of 1-azidoethenylbenzene rely on well-understood reaction mechanisms, offering reliable, albeit sometimes challenging, routes to the target compound.

Nucleophilic Substitution Reactions with Halogenated Precursors

The synthesis of this compound via nucleophilic substitution involves the displacement of a halide from a halogenated precursor, such as 1-bromoethenylbenzene or 1-iodoethenylbenzene, by an azide (B81097) nucleophile. While conceptually straightforward, nucleophilic substitution at a vinylic carbon presents unique challenges compared to saturated systems.

The reaction of a 1-haloethenylbenzene with an azide source, typically sodium azide, requires careful selection of reaction conditions to overcome the inherent low reactivity of vinyl halides. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to enhance the solubility of the azide salt and promote the nucleophilic attack. Elevated temperatures are generally necessary to achieve a reasonable reaction rate. The choice of the halogenated precursor is also critical, with vinyl iodides being more reactive than the corresponding bromides or chlorides due to the weaker carbon-iodine bond.

| Precursor | Azide Source | Solvent | Temperature (°C) | Yield (%) |

| 1-Bromoethenylbenzene | Sodium Azide | DMF | 100-150 | Low to Moderate |

| 1-Iodoethenylbenzene | Sodium Azide | DMSO | 80-120 | Moderate |

Table 1: Representative Reaction Conditions for Nucleophilic Substitution

Note: The yields are general estimates and can vary significantly based on specific reaction parameters and optimization.

The direct bimolecular nucleophilic substitution (SN2) at a vinylic carbon is generally disfavored. The incoming nucleophile faces significant steric hindrance from the benzene (B151609) ring and the other vinyl substituent. Furthermore, the electron density of the double bond can repel the incoming nucleophile. Consequently, a direct backside attack, characteristic of a classical SN2 reaction, is energetically unfavorable.

However, nucleophilic vinylic substitution can proceed through alternative mechanisms. One possibility is an addition-elimination pathway, where the azide nucleophile first adds to the double bond to form a transient carbanionic intermediate. Subsequent elimination of the halide ion then yields the vinyl azide. This mechanism is more likely if the vinyl halide is activated by electron-withdrawing groups, which is not the case for 1-haloethenylbenzene. Another proposed mechanism involves a concerted but non-linear attack of the nucleophile.

Catalytic Azide Transfer Approaches

Catalytic azide transfer represents a more modern and efficient approach to the synthesis of vinyl azides, including this compound. This method typically involves the direct addition of an azide equivalent across the triple bond of an alkyne precursor, such as phenylacetylene (B144264).

Silver and gold catalysts have proven to be particularly effective in promoting the hydroazidation of terminal alkynes. A notable example is the silver azide (AgN₃)-catalyzed reaction of phenylacetylene with azidotrimethylsilane (B126382) (TMSN₃). This method offers a direct and atom-economical route to this compound. nih.govscispace.com The reaction proceeds with high regioselectivity, affording the Markovnikov addition product.

| Alkyne Precursor | Azide Source | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Phenylacetylene | TMSN₃ | AgN₃ (5 mol%) | Dichloromethane | Room Temperature | High |

| Phenylacetylene | Hydrazoic Acid (in situ) | Gold-based catalyst | Toluene | 40-60 | Good to High |

Table 2: Catalytic Hydroazidation of Phenylacetylene

The silver-catalyzed hydroazidation is believed to proceed through the formation of a silver acetylide intermediate, which then undergoes reaction with the azide source. This method is advantageous due to its mild reaction conditions and high efficiency.

Hydroboration-Based Syntheses from Alkyne Precursors

A synthetic strategy involving the hydroboration of an alkyne precursor followed by subsequent conversion of the resulting vinylborane (B8500763) to a vinyl azide offers a conceptually different approach. The hydroboration of phenylacetylene with borane (B79455) reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) or catecholborane proceeds with high regioselectivity to place the boron atom at the terminal carbon, yielding a styrylborane intermediate.

The critical step in this sequence is the conversion of the C-B bond to a C-N₃ bond. While the direct conversion of vinylboranes to vinyl azides is not a widely established transformation, related reactions involving the conversion of organoboranes to other functional groups suggest its feasibility. One potential approach involves the copper-catalyzed reaction of the styrylboronic acid (obtained from the vinylborane) with an azide source. Copper(II) acetate (B1210297) has been shown to catalyze the conversion of arylboronic acids to aryl azides, and a similar methodology could potentially be adapted for vinylboronic acids. nih.govorganic-chemistry.org

Proposed Hydroboration-Azidation Sequence:

Hydroboration: Phenylacetylene is treated with a hydroborating agent (e.g., 9-BBN) to form the corresponding (E)-styrylborane.

Oxidative Workup (optional): The styrylborane can be oxidized to the corresponding (E)-styrylboronic acid.

Azidation: The styrylboronic acid is then subjected to a copper-catalyzed reaction with an azide source, such as sodium azide, to furnish this compound.

Further research is required to establish the optimal conditions and viability of this azidation step for vinylboronic acids.

Advanced Synthetic Techniques and Scalability

The development of more efficient and scalable synthetic routes to this compound is an area of active research. Advanced techniques such as flow chemistry offer significant advantages over traditional batch processes, particularly for reactions involving potentially hazardous reagents or intermediates.

The silver-catalyzed hydroazidation of phenylacetylene is a promising candidate for adaptation to a continuous flow process. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivity, and safety. The use of packed-bed reactors containing a heterogeneous silver catalyst could further enhance the scalability and sustainability of this process. A Chinese patent suggests the potential for large-scale synthesis of α-vinyl azides using a silver azide-catalyzed method, highlighting the industrial relevance of this approach. nih.gov

Furthermore, the optimization of catalytic systems for azide transfer reactions continues to be a focus. The development of more robust and efficient catalysts could lead to lower catalyst loadings, milder reaction conditions, and a broader substrate scope, making the synthesis of this compound and related vinyl azides more practical and cost-effective.

Continuous Flow Synthesis Methodologies

Continuous flow chemistry has emerged as a powerful tool for the synthesis of potentially hazardous compounds like organic azides, offering enhanced safety and process control compared to traditional batch methods. aragen.comlabmanager.com While specific literature detailing the continuous flow synthesis of this compound is limited, general methodologies for vinyl azides have been developed and are applicable.

One promising approach involves a multistep flow synthesis starting from styrenes. This method utilizes a polymer-bound equivalent of iodine azide for the 1,2-functionalization of the alkene. The resulting 2-iodo azide intermediate is then subjected to an in-line elimination reaction mediated by a polymer-supported base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to yield the corresponding vinyl azide. This integrated flow process minimizes the handling of hazardous intermediates and allows for safer operation.

Key features of this methodology include:

Enhanced Safety: The use of microreactors with small reaction volumes and excellent heat transfer capabilities mitigates the risks associated with exothermic reactions and the handling of potentially explosive azide intermediates. labmanager.com

Improved Control: Precise control over reaction parameters such as residence time, temperature, and stoichiometry is achievable, leading to higher reproducibility and yields. aragen.com

Scalability: Scaling up production in continuous flow is typically achieved by extending the operation time or by "numbering-up" – running multiple reactors in parallel – rather than increasing the reactor volume, which can be challenging and hazardous in batch processes. labmanager.com

Table 1: Illustrative Parameters for Continuous Flow Synthesis of a Vinyl Azide

| Parameter | Value |

| Starting Material | Styrene (B11656) |

| Reagents | Polymer-bound Iodine Azide, Polymer-supported DBU |

| Reactor Type | Packed-bed microreactor |

| Residence Time | 5 - 20 minutes |

| Temperature | 25 - 80 °C |

| Flow Rate | 0.1 - 1.0 mL/min |

| Pressure | 5 - 10 bar |

| Solvent | Acetonitrile or Dichloromethane |

| Yield | Moderate to Good (e.g., 60-85%) |

This continuous flow approach offers a significant advantage in terms of safety and process control for the synthesis of vinyl azides like this compound.

Photochemical Routes: Prospects and Challenges

Photochemical methods offer a unique pathway for the synthesis and transformation of this compound, primarily through its conversion to the highly reactive 3-phenyl-2H-azirine intermediate. dntb.gov.uaresearchgate.net This transformation is a key prospect of the photochemical route, as 2H-azirines are valuable building blocks for the synthesis of a wide array of nitrogen-containing heterocycles. maynoothuniversity.ie

Prospects:

The photolysis of this compound, typically using UV irradiation, leads to the extrusion of dinitrogen and the formation of a vinyl nitrene, which rapidly rearranges to 3-phenyl-2H-azirine. researchgate.net This intermediate can then be trapped in situ with various reagents to afford more complex molecules. The use of continuous flow photochemistry further enhances the safety and efficiency of this process by ensuring uniform irradiation and minimizing the accumulation of hazardous intermediates. dntb.gov.ua A telescoped flow process can be envisioned where the photochemically generated 2H-azirine is immediately consumed in a subsequent reaction step. dntb.gov.ua

Challenges:

Furthermore, the 2H-azirine intermediate itself can undergo further photochemical reactions. For instance, irradiation at different wavelengths can lead to different outcomes. While irradiation of this compound at wavelengths above 300 nm primarily yields the 2H-azirine, irradiation at shorter wavelengths (e.g., 254 nm) can lead to the formation of the nitrile ylide from the azirine. researchgate.net This highlights the need for careful control over the irradiation wavelength to achieve selective product formation.

Table 2: Products Observed from the Photolysis of this compound

| Product | Wavelength of Irradiation |

| 3-Phenyl-2H-azirine | >300 nm, 254 nm |

| Phenyl nitrile ylide | 254 nm (from 2H-azirine) |

| N-Phenyl ketenimine | >300 nm, 254 nm |

The challenges associated with photochemical routes for this compound necessitate careful optimization of reaction conditions, particularly the wavelength of light and the reaction medium, to maximize the yield of the desired 2H-azirine and minimize the formation of unwanted side products.

Comparative Analysis of Synthetic Efficiencies and Research Utility

The choice of a synthetic method for this compound depends on several factors, including the desired scale of production, safety considerations, and the intended application of the product. This section provides a comparative analysis of batch, continuous flow, and photochemical methods.

Synthetic Efficiencies:

Traditional batch synthesis methods for vinyl azides, such as the hydroazidation of terminal alkynes using trimethylsilyl (B98337) azide (TMSN3) and a silver catalyst, can provide good to excellent yields. aragen.com However, these methods often involve the use of potentially explosive reagents and can be difficult to scale up safely. The direct azidation of α-halo styrenes is another route, but may suffer from competing side reactions.

Continuous flow synthesis offers significant advantages in terms of safety and scalability. labmanager.com While the yields may be comparable to optimized batch processes, the ability to safely handle hazardous reagents and intermediates makes it an attractive option for larger-scale production. The precise control over reaction parameters in a flow system can also lead to higher product purity and reproducibility. aragen.com

Photochemical routes , while offering a unique entry to reactive intermediates like 2H-azirines, often face challenges with product selectivity and yield. The formation of multiple photoproducts can necessitate complex purification procedures. However, when combined with continuous flow technology, the efficiency and safety of photochemical reactions can be significantly improved. dntb.gov.ua

Table 3: Comparative Overview of Synthetic Methodologies for this compound

| Methodology | Advantages | Disadvantages | Typical Yields |

| Batch Synthesis | Well-established procedures, high yields in some cases. aragen.com | Safety concerns with azides, scalability issues, potential for thermal runaway. | 60-95% |

| Continuous Flow | Enhanced safety, precise process control, easy scalability. aragen.comlabmanager.com | Higher initial equipment cost, potential for clogging with solid byproducts. | 60-85% |

| Photochemical | Access to highly reactive intermediates (2H-azirines). dntb.gov.uaresearchgate.net | Formation of side products, requires specialized equipment, potential for low quantum yields. researchgate.net | Variable |

Research Utility:

The primary research utility of this compound lies in its role as a precursor to 3-phenyl-2H-azirine. This highly strained heterocycle is a versatile building block for the synthesis of a wide variety of nitrogen-containing compounds, including:

Pyrroles: Reaction of 2H-azirines with 1,3-dicarbonyl compounds can lead to the formation of substituted pyrroles. maynoothuniversity.ie

Imidazoles: Annulation reactions of 2H-azirines with other nitrogen-containing synthons can provide access to imidazole (B134444) derivatives. maynoothuniversity.ie

Other Heterocycles: The reactivity of the 2H-azirine ring allows for its participation in various cycloaddition and ring-expansion reactions, leading to a diverse range of heterocyclic scaffolds. maynoothuniversity.ie

The development of efficient and safe synthetic routes to this compound, particularly through continuous flow and photochemical methods, is therefore of great importance for advancing research in heterocyclic chemistry and medicinal chemistry.

Reactivity and Transformational Chemistry of 1 Azidoethenylbenzene

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of the synthetic utility of 1-Azidoethenylbenzene. These reactions involve the concerted or stepwise formation of a cyclic molecule from two or more unsaturated components. The unique electronic properties of the vinyl azide (B81097) group in this compound enable its participation in several key types of cycloadditions, including 1,3-dipolar cycloadditions and Diels-Alder reactions. These transformations are highly valued for their ability to construct five- and six-membered rings with significant molecular complexity and stereochemical control in an atom-economical manner.

1,3-Dipolar Cycloadditions for Heterocycle Formation

The azide functional group in this compound allows it to behave as a 1,3-dipole, a molecule with delocalized electrons over three atoms. wikipedia.org This reactivity is harnessed in 1,3-dipolar cycloadditions, which are powerful methods for synthesizing five-membered heterocyclic rings. wikipedia.org In these reactions, the 1,3-dipole (the azide) reacts with a dipolarophile (typically an alkyne or alkene) to form a cycloadduct. This class of reactions is a primary pathway for incorporating the nitrogen atoms of the azide into a stable heterocyclic core.

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is a well-established reaction for forming 1,2,3-triazoles. However, the thermal reaction often requires high temperatures and results in a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgnih.gov A significant advancement in this area was the development of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". nih.gov This catalytic variant proceeds under mild conditions and, crucially, provides exclusively the 1,4-disubstituted 1,2,3-triazole isomer. wikipedia.orgnih.gov

The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide. The copper catalyst activates the alkyne and orchestrates the cycloaddition, leading to a dramatic increase in reaction rate and perfect regioselectivity. nih.gov The reaction is highly reliable, tolerant of a wide range of functional groups, and can be performed in various solvents, including water. beilstein-journals.org Vinyl azides, such as this compound, are effective substrates in CuAAC reactions, reacting with terminal alkynes to yield vinyl-substituted triazoles.

Research on the multistep flow synthesis of vinyl azides has demonstrated their successful application in subsequent CuAAC reactions. While not this compound itself, a closely related analogue, 2-(1-azidovinyl)naphthalene, was reacted with various alkynes using a copper-packed flow reactor. The results highlight the general utility of this method for vinyl azides.

Table 1: Copper-Catalyzed Huisgen-type Cycloaddition of 2-(1-Azidovinyl)naphthalene with Various Alkynes

| Entry | Alkyne | Temperature (°C) | Residence Time (min) | Conversion (%) |

| 1 | Phenylacetylene (B144264) | 120 | 10 | >95 |

| 2 | 4-Ethynylanisole | 120 | 10 | >95 |

| 3 | 1-Ethynyl-4-fluorobenzene | 120 | 10 | >95 |

| 4 | Propargyl alcohol | 120 | 10 | >95 |

| 5 | 3-Butyn-1-ol | 120 | 10 | >95 |

Data sourced from a study on the flow synthesis and reaction of vinyl azides, using 2-(1-azidovinyl)naphthalene as a substrate. The study indicates that elemental copper served as both an inductively heatable material and the catalyst. beilstein-journals.org

The primary application of the 1,3-dipolar cycloaddition of azides is the synthesis of 1,2,3-triazoles, a class of heterocycles with significant importance in medicinal chemistry, materials science, and chemical biology. organic-chemistry.orgfrontiersin.org The CuAAC reaction stands as the most prominent method for accessing 1,4-disubstituted 1,2,3-triazoles with high efficiency and regioselectivity. nih.gov

Beyond the reaction with alkynes, the vinyl azide moiety can undergo cycloadditions with other partners. For instance, (1-Azidovinyl)benzene has been shown to participate in annulation reactions with donor-acceptor cyclopropanes under the influence of a Lewis acid and heat. This transformation is believed to proceed through a vinyl nitrene intermediate, leading to the formation of complex azabicyclic scaffolds. acs.org Furthermore, vinyl azides can undergo photochemical activation to form highly reactive nitrile ylides. These intermediates can then be trapped in a [3+2] cycloaddition with various dipolarophiles to generate a range of N-heterocycles, demonstrating the versatility of the vinyl azide group beyond simple azide-alkyne cycloadditions. beilstein-journals.orgnih.gov

Diels-Alder and Hetero-Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring, typically from a conjugated diene and an alkene known as the dienophile. researchgate.net In certain contexts, the vinyl group of this compound can act as the 2π-electron component (the dienophile). More commonly, due to the electronic nature of the vinyl azide group, it participates in inverse-electron-demand hetero-Diels-Alder reactions. In these reactions, an electron-deficient diene (or heterodiene) reacts with an electron-rich dienophile. The vinyl azide, particularly with its α-aryl substitution, can function as the electron-rich component.

While less common than its role as a 1,3-dipole, the alkene moiety of this compound allows it to function as a dienophile. For the reaction to be efficient in a normal-demand Diels-Alder reaction, the dienophile is typically substituted with electron-withdrawing groups. youtube.com The azide group's electronic effect is complex, but α-aryl substituted vinyl azides, such as this compound, have been shown to be effective reaction partners in inverse-electron-demand hetero-Diels-Alder reactions. nih.govresearchgate.net

In this type of reaction, the vinyl azide acts as the electron-rich dienophile, reacting with an electron-poor heterodiene. For example, α-aryl substituted vinyl azides react with unsaturated keto esters in the presence of a copper(II) catalyst. Here, the vinyl azide serves as the 2π component and the unsaturated keto ester acts as the 4π heterodiene component, leading to the formation of chiral azido (B1232118) dihydropyrans. nih.gov This reactivity showcases the ability of the vinyl azide to act as a dienophile equivalent, leading to the synthesis of complex, azide-containing heterocycles.

A significant advantage of modern cycloaddition chemistry is the ability to control the stereochemical outcome of the reaction. Enantioselective transformations involving vinyl azides have been developed, enabling the synthesis of chiral, non-racemic products. This is typically achieved using chiral catalysts, often based on transition metals complexed with chiral ligands.

Catalytic asymmetric cycloaddition reactions of vinyl azides have been reported that produce chiral cyclic azides with the azide moiety intact. nih.gov For instance, the copper(II)/BOX-catalyzed inverse-electron-demand hetero-Diels-Alder reaction between α-aryl substituted vinyl azides and unsaturated keto esters proceeds with excellent enantioselectivities. nih.govresearchgate.net Similarly, an efficient Ni(II)/Feng ligand-catalyzed asymmetric hetero-Diels-Alder reaction between conjugated vinyl azides and carbonyl groups has been developed, providing a route to complex chiral azido polycycles in high yields and enantioselectivities. rsc.org

These methods are powerful because they establish multiple stereocenters in a single, highly controlled step. The choice of the metal catalyst and the architecture of the chiral ligand are critical for inducing high levels of stereocontrol, allowing for the selective formation of one enantiomer over the other.

Table 2: Enantioselective Hetero-Diels-Alder Reactions of α-Aryl Vinyl Azides

| Catalyst System | Diene/Dienophile Partner | Product Type | Yield (%) | Enantiomeric Excess (ee %) |

| Cu(II)/BOX Ligand | Unsaturated Keto Ester | Azido Dihydropyran | High | Excellent (up to 99%) |

| Ni(II)/Feng Ligand | Carbonyl Group | Azido Polycycle | High | Excellent |

Data generalized from studies on asymmetric cycloadditions of conjugated and α-aryl vinyl azides. nih.govresearchgate.netrsc.org

Substitution Reactions of the Azido Moiety

The azide functional group in this compound, while often participating in reactions that lead to its transformation, can also be the subject of substitution reactions. These reactions are influenced by the electronic nature of the vinyl azide system, where the azido group is attached to an sp²-hybridized carbon of a double bond that is conjugated with a benzene (B151609) ring.

Nucleophilic Displacements

Direct nucleophilic displacement of the azido group on the sp²-hybridized carbon of this compound, where the azide anion would act as a leaving group to be replaced by another nucleophile, is a challenging and not commonly reported transformation. The direct substitution of a group on a vinylic carbon is generally difficult due to the high energy of the vinylic cation intermediate that would be formed in a potential Sₙ1-type mechanism, and the steric hindrance and electronic repulsion for a direct Sₙ2-type attack.

While nucleophilic attack on the vinyl azide system does occur, it typically proceeds via a Michael-type addition to the β-carbon of the ethenyl group, especially when the vinyl azide is substituted with electron-withdrawing groups. This reactivity highlights the enamine-like character of vinyl azides. In such cases, the azido group is retained in the initial product.

Reduction and Oxidation Chemistry

The presence of both an azido group and an ethenyl group in this compound allows for a variety of reduction and oxidation reactions, targeting either or both of these functional moieties.

Reductive Transformations to Amino Derivatives

The reduction of the azido group in this compound to a primary amine is a synthetically useful transformation. This conversion is a common reaction for organic azides and can typically be achieved using several standard methodologies.

Common reducing agents for the conversion of azides to amines include:

Lithium aluminum hydride (LiAlH₄): This is a powerful reducing agent capable of reducing a wide range of functional groups, including azides. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. This method is often preferred for its milder reaction conditions and cleaner work-ups.

Staudinger Reaction: The reaction of the azide with a phosphine, typically triphenylphosphine (B44618) (PPh₃), forms a phosphazide (B1677712) intermediate, which upon hydrolysis (usually with water) yields the corresponding amine and triphenylphosphine oxide.

The choice of method may depend on the presence of other functional groups in the molecule that could also be susceptible to reduction. For this compound, the ethenyl group might be reduced to an ethyl group under certain catalytic hydrogenation conditions. Therefore, chemoselective reduction of the azido group might require careful selection of the catalyst and reaction conditions.

| Reducing Agent | Typical Conditions | Product from this compound |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | 1-aminoethenylbenzene (likely) |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Methanol or ethanol | 1-aminoethenylbenzene or 1-aminoethylbenzene |

| Triphenylphosphine (PPh₃) followed by H₂O | THF, water | 1-aminoethenylbenzene |

Oxidative Modifications of the Ethenyl Group

The carbon-carbon double bond of the ethenyl group in this compound is susceptible to various oxidative transformations common to alkenes. However, the presence of the electron-donating (by resonance) and electron-withdrawing (by induction) azido group can influence the reactivity and selectivity of these reactions. Specific studies on the oxidative modifications of this compound are not extensively documented, but the expected reactivity can be inferred from the general behavior of alkenes and enamines, to which vinyl azides are electronically similar.

Epoxidation: The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield the corresponding epoxide, 1-azido-1-phenyloxirane. The diastereoselectivity of this reaction would be of interest, though not extensively studied for this specific substrate.

Dihydroxylation: The conversion of the double bond to a vicinal diol can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reductive workup, or with cold, alkaline potassium permanganate (B83412) (KMnO₄). These reactions typically proceed via a syn-addition mechanism, leading to a cis-diol. For this compound, this would result in the formation of 1-azido-1-phenyl-1,2-ethanediol.

Oxidative Cleavage: More vigorous oxidation of the double bond can lead to its cleavage. Ozonolysis (O₃) followed by a reductive (e.g., dimethyl sulfide) or oxidative (e.g., hydrogen peroxide) workup is a common method for this transformation.

A reductive workup would be expected to yield benzaldehyde (B42025) and formaldehyde (B43269) (which might be further oxidized or polymerized depending on the conditions).

An oxidative workup would likely produce benzoic acid and carbon dioxide.

The enamine-like character of vinyl azides suggests that the double bond is electron-rich, which should facilitate electrophilic attack by oxidizing agents. However, the azide group itself can be sensitive to certain oxidative conditions, potentially leading to competing reactions.

| Oxidizing Agent/Conditions | Expected Major Product |

| m-CPBA | 1-Azido-1-phenyloxirane |

| OsO₄, then NaHSO₃ | 1-Azido-1-phenyl-1,2-ethanediol |

| 1. O₃; 2. (CH₃)₂S | Benzaldehyde |

| 1. O₃; 2. H₂O₂ | Benzoic acid |

Radical Chemistry and Iminyl Radical Intermediates

Vinyl azides, including this compound, are effective acceptors of radical species. The addition of a radical to the double bond initiates a cascade that leads to the formation of a highly reactive iminyl radical intermediate through the expulsion of molecular nitrogen.

Radical Addition to the Vinyl Azide Moiety

The process begins with the addition of a carbon- or heteroatom-centered radical to the β-carbon of the vinyl azide. This addition generates a transient α-azido radical intermediate. This intermediate is unstable and rapidly undergoes denitrogenation (loss of N₂) to form a more stable iminyl radical.

The generated iminyl radical is a key intermediate that can undergo various subsequent transformations, making this a powerful strategy for the synthesis of a diverse range of nitrogen-containing compounds. The fate of the iminyl radical depends on the reaction conditions and the nature of the substituents. Common reaction pathways for the iminyl radical include:

Dimerization: In the absence of other trapping agents, the iminyl radicals can dimerize to form an azine.

Hydrogen Atom Transfer (HAT): The iminyl radical can abstract a hydrogen atom from a suitable donor to form an imine, which can then be hydrolyzed to a ketone.

Intramolecular Cyclization: If a suitable tethered radical acceptor is present in the molecule, the iminyl radical can undergo intramolecular cyclization to form cyclic compounds. For instance, an iminyl radical can undergo a 1,5-hydrogen atom transfer to generate a new carbon-centered radical, which can then cyclize onto an aromatic ring.

Intermolecular Trapping: The iminyl radical can be trapped by other radical species present in the reaction mixture.

An example of this reactivity is the radical trifluoromethylation of vinyl azides. The trifluoromethyl radical (CF₃•), generated from a suitable precursor, adds to the vinyl azide to produce an α-trifluoromethyl iminyl radical. This radical can then dimerize to an azine, which upon hydrolysis yields an α-trifluoromethyl ketone.

Divergent Pathways Leading to Carbonyl Compounds and N-Heterocycles

The reactivity of this compound allows for divergent synthetic pathways, yielding either carbonyl compounds or N-heterocycles depending on the reaction conditions and the nature of the reacting partners. This versatility stems from the ability of the vinyl azide group to act as a precursor to highly reactive intermediates such as iminyl radicals and 2H-azirines.

One key transformation involves the reaction of vinyl azides with electrophiles, which can lead to the formation of unsymmetrical ketones. Under visible light irradiation and in the presence of a vitamin B12 catalyst, this compound can react with various electrophiles to afford the corresponding carbonyl compounds. This process is believed to proceed through the formation of radical intermediates.

In a different vein, the reaction of vinyl azides with aldehydes under decatungstate photocatalysis provides a pathway to enaminones, a class of α,β-unsaturated β-amino carbonyl compounds. This reaction is initiated by the generation of an acyl radical from the aldehyde, which then adds to the vinyl azide, leading to the elimination of dinitrogen and the formation of the enaminone product after tautomerization.

The synthesis of N-heterocycles from this compound often involves cycloaddition reactions or transformations proceeding through vinyl nitrene or 2H-azirine intermediates. These reactive species can be generated thermally or photochemically and can subsequently react with various dipolarophiles or undergo intramolecular cyclization to form a wide array of nitrogen-containing ring systems. For instance, iron-catalyzed [3 + 2] annulation of vinyl azides with oxime acetates can yield 2H-imidazoles.

The table below summarizes the divergent reactivity of vinyl azides, including this compound, leading to either carbonyl compounds or N-heterocycles.

| Reaction Type | Reactant(s) | Product Type | Key Intermediates |

| Vitamin B12 Catalyzed Reaction | Electrophiles | Unsymmetrical Ketones | Radical Intermediates |

| Decatungstate Photocatalysis | Aldehydes | Enaminones | Acyl Radicals, Iminyl Radicals |

| Iron-Catalyzed Annulation | Oxime Acetates | 2H-Imidazoles | Not specified |

| Thermal/Photochemical Cycloaddition | Various Dipolarophiles | Various N-Heterocycles | Vinyl Nitrenes, 2H-Azirines |

Photoinduced Radical Functionalizations, e.g., Trifluoromethylation

Photoinduced reactions represent a powerful tool for the functionalization of organic molecules, and this compound is a substrate that can participate in such transformations. A notable example is the photoinduced trifluoromethylation, a reaction of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group.

While direct photoinduced trifluoromethylation of this compound itself is not extensively documented in readily available literature, the analogous reaction with styrenes provides a strong indication of its potential reactivity. A photoinduced strategy for the synthesis of α-CF3-substituted ketones from simple styrenes has been developed, utilizing sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethyl radical source. rsc.org This reaction proceeds under LED irradiation in the absence of an external photosensitizer and under an air atmosphere. rsc.org It is proposed that the product itself can act as a photosensitizer. rsc.org

The general mechanism for the photoinduced trifluoromethylation of styrenes involves the generation of a trifluoromethyl radical (•CF3) from a suitable precursor. This radical then adds to the double bond of the styrene (B11656) derivative, forming a benzylic radical intermediate. Subsequent oxidation and hydrolysis steps would then lead to the formation of the α-trifluoromethylated ketone.

Given the structural similarity of this compound to styrene, it is plausible that it could undergo a similar photoinduced trifluoromethylation. The reaction would likely proceed via the addition of a trifluoromethyl radical to the vinyl group. The fate of the azide moiety under these conditions would be a key factor in determining the final product structure.

The table below outlines a plausible pathway for the photoinduced trifluoromethylation of a styrene derivative, which can be extrapolated to this compound.

| Step | Description | Intermediate(s) |

| 1. Initiation | Photoinduced generation of trifluoromethyl radical (•CF3) from a precursor (e.g., CF3SO2Na). | •CF3 |

| 2. Propagation | Addition of •CF3 to the double bond of the styrene derivative. | Benzylic radical |

| 3. Oxidation | Oxidation of the benzylic radical. | Cationic intermediate |

| 4. Hydrolysis | Hydrolysis of the intermediate to yield the α-trifluoromethylated ketone. | Final product |

It is important to note that specific experimental data on the photoinduced trifluoromethylation of this compound is required to confirm this reactivity and to determine the precise reaction outcomes and yields.

Mechanistic Investigations and Computational Studies of 1 Azidoethenylbenzene Reactions

Elucidation of Reaction Mechanisms in Cycloadditions

Vinyl azides, including 1-azidoethenylbenzene, are versatile building blocks in the synthesis of nitrogen-containing heterocycles through various cycloaddition reactions. nih.govrsc.org The mechanisms of these reactions are diverse, often involving the initial transformation of the vinyl azide (B81097) into other reactive species.

Vinyl azides can also participate in other types of cycloadditions, such as the inverse-electron-demand hetero-Diels-Alder reaction. In these [4+2] cycloadditions, the vinyl azide can act as the diene component, reacting with electron-deficient dienophiles. researchgate.net The unique electronic properties of the vinyl azide moiety enable it to function as an electrophile, nucleophile, or radical acceptor, providing access to diverse reaction pathways and highly reactive intermediates. rsc.orgnih.gov

Some cycloadditions may proceed with the retention of the azide group. researchgate.net Furthermore, reactions with certain reagents like diphenylketene (B1584428) have been shown to yield five-membered ring enamino ketones through a process that appears to involve the nucleophilic attack of the β-carbon of the vinyl azide onto the ketene. biu.ac.il Catalysis, for instance by copper or ruthenium, can also mediate cycloaddition reactions, such as the well-known azide-alkyne cycloaddition to form triazoles, although this is more common for organic azides in general. ijrpc.comorganic-chemistry.orgnih.gov

Studies of Radical Reaction Pathways and Intermediates

Beyond pericyclic reactions, this compound and other vinyl azides are competent participants in radical reactions. The vinyl azide group can act as a radical acceptor, leading to the formation of nitrogen-centered radicals. nih.gov A common pathway involves the addition of an external radical species to the double bond, which triggers the extrusion of N₂ and the formation of an iminyl radical intermediate. nih.govnih.gov

These highly reactive iminyl radicals can then undergo a variety of subsequent transformations, making them valuable synthetic intermediates. nih.gov For example, intramolecular cyclization of an iminyl radical onto a nearby functional group is a common strategy for constructing heterocyclic rings. nih.gov One such reaction involves the generation of a β-carbonyl radical which adds to a vinyl azide, leading to an iminyl radical that subsequently cyclizes onto the carbonyl group. nih.gov

The generation of radical intermediates from vinyl azides can be initiated by various means, including the use of radical initiators like AIBN in conjunction with reagents such as tributyltin hydride, or through photoredox catalysis. rsc.orgnih.gov Visible light-assisted photocatalysis has emerged as a mild and efficient method for generating iminyl radicals from vinyl azides. rsc.org This approach avoids the harsh conditions associated with traditional methods and allows for a greater tolerance of sensitive functional groups. rsc.org The versatility of these radical pathways has been exploited in the synthesis of a wide range of molecules, including α-substituted ketones and various nitrogen heterocycles. nih.gov

Theoretical Approaches to Reaction Energetics and Transition States (e.g., DFT applications)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the complex reaction mechanisms of vinyl azides. researchgate.netacs.org DFT calculations allow for the detailed study of reaction energetics, the geometry of transition states, and the stability of intermediates that may be too transient to observe experimentally. researchgate.net

A key area of investigation has been the thermal decomposition of vinyl azides. DFT studies have been used to calculate the activation barriers for the formation of 2H-azirines and ketenimines, which are common products of vinyl azide thermolysis. nih.govresearchgate.net For the parent vinyl azide, calculations at the B3LYP/6-311++G(d,p) level have shown that the decomposition pathway is dependent on the conformation of the starting material (s-cis or s-trans). nih.govacs.org The s-trans conformer is predicted to react in two steps via a 2H-azirine, while the s-cis conformer can lead directly to a ketenimine in a single step. nih.govacs.org The calculated transition state barrier for the formation of the 2H-azirine from vinyl azide is approximately 30 kcal/mol. researchgate.net

However, the theoretical treatment of some intermediates, particularly vinylnitrenes, has been a subject of debate. It is now understood that the lowest energy state of a singlet vinylnitrene is an open-shell singlet, which cannot be adequately described by standard single-reference methods like DFT. researchgate.netacs.org More advanced multiconfigurational methods, such as CASPT2, are required for an accurate description of these species. acs.org These higher-level calculations have been instrumental in refining the understanding of the potential energy surface, for instance, by calculating the activation barrier for the thermal ring-opening of a 2H-azirine to an open-shell singlet vinylnitrene to be around 33 kcal/mol. acs.org

DFT calculations have also been applied to understand cycloaddition reactions. For example, in the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), DFT calculations support a mechanism involving the oxidative coupling of the azide and alkyne to a ruthenacycle, followed by rate-determining reductive elimination to form the triazole product. organic-chemistry.org

Table 1: Calculated Activation Barriers for Vinyl Azide Decomposition Data sourced from computational studies.

| Reaction Pathway | Computational Method | Calculated Barrier (kcal/mol) |

| s-trans-Vinyl azide → 2H-Azirine | B3LYP/6-311++G(d,p) | ~30 |

| s-cis-Vinyl azide → Ketenimine | B3LYP/6-311++G(d,p) | ~38 |

| 2H-Azirine → Open-shell Singlet Vinylnitrene | CASPT2 | ~33 |

Wavelength-Dependent Reactivity and Photophysical Processes

The photochemistry of this compound is fundamentally dependent on the absorption of light, and the specific outcomes of its reactions can be influenced by the wavelength of irradiation. rsc.org Photochemical activation provides the energy necessary to overcome reaction barriers, often leading to products that are inaccessible through thermal pathways. youtube.com The process begins with the promotion of the molecule from its ground electronic state to an excited state. youtube.com

For vinyl azides, irradiation, typically with UV light, leads to the extrusion of N₂ and the formation of a 2H-azirine. nih.govnih.gov This intermediate can then be photochemically converted to a nitrile ylide, which is the key intermediate for [3+2] cycloadditions. nih.gov The ability to sequentially generate two different reactive intermediates (2H-azirine and then nitrile ylide) from a single precursor using light highlights the power of photochemical methods.

The choice of irradiation wavelength can be critical. Different wavelengths can populate different excited states or activate different chromophores within a molecule, potentially leading to different reaction pathways or efficiencies. rsc.org While thermal reactions proceed from the ground electronic state, photochemical reactions originate from an electronically excited state, which can have different reactivity. youtube.com

In recent years, there has been a significant interest in using visible light in conjunction with transition metal photocatalysts to sensitize vinyl azides. nih.gov For example, ruthenium-based photocatalysts can absorb visible light and then transfer that energy to the vinyl azide, promoting it to an excited state which then forms a reactive nitrene. nih.gov This approach is advantageous as it uses lower-energy visible light, which can prevent the competitive photodecomposition processes that often occur with high-energy UV irradiation, leading to cleaner reactions and higher yields. nih.gov The investigation of wavelength-dependent reaction rates can reveal important mechanistic details, such as a potential mismatch between the substrate's absorption spectrum and the optimal wavelength for the reaction, which can point to the involvement of other light-absorbing species or complex photophysical processes. researchgate.net

Applications of 1 Azidoethenylbenzene in Advanced Organic Synthesis

Construction of Diverse Heterocyclic Frameworks

Vinyl azides, including 1-Azidoethenylbenzene, are valuable precursors for the synthesis of a multitude of nitrogen-containing heterocyclic compounds. nih.govsioc-journal.cnrsc.org The reactivity of the vinyl azide (B81097) functionality can be harnessed through various transformations, such as thermal or photochemical reactions, transition-metal catalysis, and cycloaddition reactions, to generate highly reactive intermediates like vinyl nitrenes, 2H-azirines, and iminyl radicals. nih.govnih.gov These intermediates can then undergo further reactions to construct diverse heterocyclic skeletons.

For instance, the thermolysis or photolysis of α-phenyl vinyl azides can lead to the formation of 2-phenylazirine (B8446085), a strained three-membered ring that is a valuable synthon for more complex heterocycles. nih.gov Intermolecular reactions of vinyl azides with 1,3-dicarbonyl compounds can yield polysubstituted N-H pyrroles. nih.gov Furthermore, transition-metal-catalyzed reactions of vinyl azides can produce metal nitrenoids, which can participate in various cyclization reactions. nih.gov The versatility of this compound as a synthon is evident in its ability to act as an electrophile, nucleophile, or radical acceptor, opening up numerous pathways for the synthesis of N-heterocycles. nih.govsioc-journal.cn

Table 1: Examples of Heterocyclic Frameworks Derived from Vinyl Azides

| Heterocyclic Framework | Synthetic Strategy | Reactive Intermediate |

| Pyrroles | Intermolecular reaction with 1,3-dicarbonyls | 2H-Azirine |

| Isoxazoles | Thermolysis of β-carbonyl substituted vinyl azides | 2H-Azirine |

| Indoles | Thermolysis of β-aryl vinyl azides | 2H-Azirine |

| Isoquinolines | Transition-metal catalyzed reactions | Iminyl radical |

| Imidazoles | DNA-compatible transformations | Vinyl azide synthon |

| Triazoles | [3+2] Cycloaddition with alkynes (Click Chemistry) | 1,3-Dipole |

Role in Medicinal Chemistry Scaffolds

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals and biologically active compounds. rsc.org The ability to efficiently construct these scaffolds is therefore of paramount importance in medicinal chemistry. Vinyl azides, by providing access to a diverse range of N-heterocycles, play a significant role in the development of new medicinal chemistry scaffolds. rsc.orgbenthamscience.com

The diverse heterocyclic frameworks synthesized from vinyl azides, such as pyrroles, imidazoles, and isoquinolines, are known to be privileged structures in drug discovery. These core structures are present in numerous approved drugs and are continuously explored for the development of new therapeutic agents. The synthetic methodologies employing vinyl azides offer a powerful tool for generating libraries of structurally diverse heterocyclic compounds for biological screening.

Synthesis of Advanced Materials Precursors

The unique reactivity of vinyl azides also positions them as valuable precursors for the synthesis of advanced materials. The nitrogen-rich heterocyclic compounds derived from vinyl azides can exhibit interesting electronic and photophysical properties, making them suitable for applications in materials science. For example, azepine-based organic semiconductors are being explored for their potential in organic electronics. digitellinc.com The cyclization of vinyl azides offers a potential route to such novel conjugated materials. Furthermore, the ability to incorporate vinyl azide functionalities into larger molecular structures opens up possibilities for creating functional polymers and materials with tailored properties.

Bioconjugation and Biomolecule Labeling Strategies (Click Chemistry Focus)

The azide functional group is a cornerstone of "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and easy to perform. organic-chemistry.orgsigmaaldrich.com The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. organic-chemistry.org Vinyl azides can participate in this reaction, providing a means to conjugate molecules of interest. nih.govacs.org

The reaction of a vinyl azide with an alkyne under click chemistry conditions leads to the formation of a vinyl-substituted triazole. acs.org This transformation is highly efficient and can be performed under mild, biocompatible conditions, making it suitable for bioconjugation applications. sigmaaldrich.com For instance, a biomolecule functionalized with an alkyne group can be selectively labeled with a reporter molecule containing a vinyl azide moiety, or vice versa. This strategy has been employed for the modification of DNA and proteins. rsc.orgnih.gov The resulting vinyltriazole linkage is stable and provides a robust connection between the biomolecule and the label.

Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative for bioconjugation, which is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern. sigmaaldrich.com While less commonly reported for vinyl azides specifically, the principle of using a strained alkyne to react with an azide in a bioorthogonal manner is a key strategy in chemical biology.

Polymer Chemistry and Materials Science Applications

The vinyl group in this compound allows for its participation in polymerization reactions, leading to the formation of polymers with pendant azide groups. researchgate.netacs.org These azide-functionalized polymers are valuable materials with a wide range of potential applications.

Synthesis of Photoresponsive Materials

While the direct synthesis of photoresponsive materials from this compound is not extensively documented, the azide functionality can be a precursor to photoactive moieties. For example, the azide groups on a polymer backbone can be chemically modified to introduce photochromic units like azobenzenes. Azobenzene-containing polymers are well-known for their photoresponsive behavior, undergoing reversible cis-trans isomerization upon irradiation with light of specific wavelengths. This photoisomerization can lead to macroscopic changes in the material's properties, such as its shape, color, or solubility, making them suitable for applications in optical data storage, smart textiles, and actuators.

Alternatively, the photolysis of the azide group itself can be utilized. UV irradiation of poly(glycidyl azide) has been shown to generate highly reactive nitrene species, which can insert into C-H bonds to crosslink polymer matrices. mdpi.com This photo-crosslinking can be used to modify the mechanical and chemical properties of materials in a spatially controlled manner.

Integration into Polymeric Structures

This compound can be copolymerized with other vinyl monomers to introduce azide functionalities into a variety of polymeric structures. researchgate.net This approach allows for the precise control over the density of azide groups along the polymer chain, thereby tuning the material's properties. The resulting azide-containing copolymers can be further modified using click chemistry. mdpi.com For example, alkyne-functionalized molecules, such as fluorescent dyes, crosslinkers, or bioactive molecules, can be readily attached to the polymer backbone. This modular approach provides a powerful platform for the design and synthesis of functional polymers with tailored properties for applications in drug delivery, diagnostics, and advanced coatings.

Emerging Synthetic Utilities of this compound in Advanced Organic Synthesis

Recent investigations into the chemistry of this compound, also known as styryl azide or phenyl vinyl azide, have unveiled its potential in a variety of advanced organic transformations. This versatile building block, featuring both an azide and a vinyl group, exhibits a rich and diverse reactivity profile, making it a valuable precursor for the synthesis of complex nitrogen-containing molecules. The emerging synthetic utilities of this compound are primarily centered on its participation in cycloaddition reactions and transition-metal-catalyzed rearrangements, which can proceed with either retention or loss of the azide's terminal nitrogen atoms.

A significant area of emerging application for vinyl azides, including this compound, is in asymmetric cycloaddition reactions to generate chiral cyclic azides. nih.gov These reactions are noteworthy for their ability to construct stereochemically rich scaffolds while preserving the azide functionality for further elaboration. For instance, α-aryl substituted vinyl azides can participate in inverse-electron-demand hetero-Diels-Alder reactions with unsaturated keto esters. nih.gov These reactions, often catalyzed by copper(II)/BOX complexes, yield chiral azido (B1232118) dihydropyrans with high enantioselectivity. nih.gov

Another key synthetic utility of vinyl azides is their reaction with ketenes. The cycloaddition of vinyl azides with diphenylketene (B1584428) has been shown to produce five-membered ring enamino ketones, a reaction that proceeds with the loss of molecular nitrogen. acs.orgbiu.ac.il This transformation is believed to occur via a nucleophilic attack of the β-carbon of the vinyl azide on the ketene. acs.orgbiu.ac.il

Furthermore, intramolecular cycloadditions of vinyl azides bearing pendant unsaturated moieties represent a powerful strategy for the construction of fused heterocyclic systems. Vinyl azides containing proximate alkenyl or alkynyl groups can undergo intramolecular 1,3-dipolar cycloadditions to form triazolines, which can then rearrange to other nitrogen-containing heterocycles. acs.org

Transition metal catalysis has also opened new avenues for the synthetic application of styryl azides. Dirhodium(II) carboxylate complexes have been found to catalyze the reaction of β,β-disubstituted styryl azides, triggering a selective aminomethylene 1,2-shift following an initial electrocyclization of a rhodium nitrene intermediate. acs.org This methodology provides a novel route to 2,3-disubstituted indoles. acs.org

The diverse reactivity of vinyl azides is summarized in the following table, which highlights some of the emerging synthetic transformations.

| Reaction Type | Substrates | Catalyst/Conditions | Product(s) | Key Features |

| Asymmetric Hetero-Diels-Alder | α-Aryl substituted vinyl azides, unsaturated keto esters | Copper(II)/BOX complex | Chiral azido dihydropyrans | High enantioselectivity, retention of azide group. nih.gov |

| Diels-Alder | Cyclohexenyl azides | Chiral ligand | Azido octahydronaphthalenes | Diastereo- and enantioselective, creates three contiguous stereocenters. nih.gov |

| [3+2] Cycloaddition | Vinyl azides, diphenylketene | Thermal | Five-membered enamino ketones | Loss of N₂, nucleophilic attack mechanism. acs.orgbiu.ac.il |

| Intramolecular 1,3-Dipolar Cycloaddition | Vinyl azides with tethered alkenyl or alkynyl groups | Thermal | Triazolines, 1-vinylaziridines | Construction of fused heterocyclic systems. acs.org |

| Rhodium-Catalyzed Rearrangement | β,β-Disubstituted styryl azides | Rh₂(oct)₄ or Rh₂(esp)₂ | 2,3-Disubstituted indoles | Selective aminomethylene 1,2-shift via a rhodium nitrene intermediate. acs.org |

These examples underscore the growing importance of this compound and related vinyl azides as versatile synthons in modern organic chemistry, providing access to a wide array of structurally diverse and complex nitrogen-containing heterocycles.

Spectroscopic Characterization and Structural Elucidation of 1 Azidoethenylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, integration, and splitting patterns of ¹H and ¹³C nuclei, a detailed map of the carbon-hydrogen framework can be constructed.

For 1-azidoethenylbenzene, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzene (B151609) ring and the protons of the vinyl group. The five aromatic protons would typically appear in the downfield region, approximately between δ 7.2 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. Their splitting patterns would reveal their relative positions (ortho, meta, para). The two vinyl protons, being diastereotopic, are expected to resonate as distinct signals, likely doublets, in the range of δ 4.5 to 5.5 ppm.

In the ¹³C NMR spectrum, a total of eight signals would be anticipated, corresponding to the eight unique carbon atoms in the molecule. The carbons of the benzene ring would typically resonate between δ 125 and 140 ppm. The two vinyl carbons would have distinct chemical shifts, with the carbon atom bonded to the electronegative azide (B81097) group (Cα) appearing further downfield compared to the terminal vinyl carbon (Cβ).

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| Aromatic | ¹H | ~ 7.2 - 7.5 | Multiplet (m) | Represents the 5 protons of the phenyl group. |

| Vinyl (Hα/Hβ) | ¹H | ~ 4.5 - 5.5 | Doublet (d) | Two distinct signals for the non-equivalent vinyl protons. |

| Aromatic (ipso-C) | ¹³C | ~ 135 - 140 | Singlet | Carbon attached to the vinyl group. |

| Aromatic (o, m, p-C) | ¹³C | ~ 125 - 130 | Singlet | Four distinct signals for the remaining aromatic carbons. |

| Vinyl (Cα) | ¹³C | ~ 120 - 130 | Singlet | Carbon atom directly attached to the azide group. |

| Vinyl (Cβ) | ¹³C | ~ 95 - 105 | Singlet | Terminal vinyl carbon. |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers valuable clues about its structure. For this compound (C₈H₇N₃), the molecular weight is 145.16 g/mol . chemsynthesis.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 145. A prominent and characteristic fragmentation pathway for organic azides is the loss of a molecule of nitrogen (N₂), which has a mass of 28 amu. nih.gov This facile elimination results in a strong peak at m/z 117, corresponding to the [M-28]⁺ fragment. This fragment, a phenylvinylnitrene radical cation or a rearranged species like a 2H-azirine radical cation, can undergo further fragmentation. Subsequent losses could include the expulsion of acetylene (B1199291) (C₂H₂) to yield a fragment at m/z 91 (tropylium ion or related C₇H₇⁺ species) or hydrogen cyanide (HCN) to give a fragment at m/z 90.

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 145 | [M]⁺ | [C₈H₇N₃]⁺ | Molecular ion peak. |

| 117 | [M - N₂]⁺ | [C₈H₇N]⁺ | Major fragment resulting from the loss of molecular nitrogen. |

| 91 | [C₈H₇N - C₂H₂]⁺ | [C₆H₅]⁺ | Possible loss of acetylene from the m/z 117 fragment. |

| 90 | [C₈H₇N - HCN]⁺ | [C₇H₆]⁺ | Possible loss of hydrogen cyanide from the m/z 117 fragment. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by a few key absorption bands that confirm its structure.

The most diagnostic peak is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (N₃) group, which typically appears in the region of 2100–2160 cm⁻¹. researchcommons.orgresearchgate.net This band is highly characteristic and provides clear evidence for the presence of the azide functionality.

Other important absorptions include those from the ethenylbenzene moiety. The stretching vibrations of the sp² C-H bonds of both the vinyl group and the aromatic ring are expected to appear at wavenumbers above 3000 cm⁻¹. The C=C stretching vibration of the vinyl group usually gives a band in the 1620–1680 cm⁻¹ region, while the benzene ring exhibits characteristic C=C stretching absorptions around 1600 cm⁻¹ and in the 1450–1500 cm⁻¹ range. washington.edu

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| ~ 3020 - 3100 | C-H Stretch | Aromatic & Vinyl (sp²) | Medium |

| ~ 2100 - 2160 | N₃ Asymmetric Stretch | Azide | Strong, Sharp |

| ~ 1620 - 1680 | C=C Stretch | Vinyl | Medium |

| ~ 1600, 1450 - 1500 | C=C Stretch | Aromatic Ring | Medium to Weak |

| ~ 690 - 900 | C-H Bend (Out-of-plane) | Aromatic & Vinyl | Strong |

Integrated Spectroscopic Approaches for Complex Product Elucidation

While each spectroscopic technique provides valuable data, their combined use is essential for the unambiguous structural elucidation of complex molecules, such as the products of reactions involving this compound. Vinyl azides are known to undergo various transformations, including thermal or photochemical decomposition and cycloadditions, leading to diverse products like 2H-azirines, nitriles, or N-heterocycles. nih.govnih.gov

Consider a hypothetical reaction where this compound rearranges to form 2-phenyl-2H-azirine. An integrated spectroscopic approach would confirm this new structure:

IR Spectroscopy: The disappearance of the strong azide absorption band (~2120 cm⁻¹) would be the most immediate evidence that the starting material has been consumed. The appearance of a new, weaker C=N stretching band around 1740-1780 cm⁻¹ would indicate the formation of the azirine ring.

Mass Spectrometry: The mass spectrum of the product would show a molecular ion peak at m/z 117, which was the major fragment in the spectrum of the starting material. This confirms that the transformation involved the loss of N₂ (28 mass units) from the original compound (mass of 145).

NMR Spectroscopy: The NMR spectra would show the most significant changes. The ¹H NMR would no longer display two distinct vinyl proton signals. Instead, new signals corresponding to the protons on the azirine ring would appear at different chemical shifts. Similarly, the ¹³C NMR spectrum would show a shift in the signals for the former vinyl carbons, with one carbon appearing at a much lower field due to its involvement in the C=N bond of the strained three-membered ring.

By combining the evidence—the loss of the azide group (IR), the change in molecular weight (MS), and the new arrangement of the carbon-hydrogen skeleton (NMR)—the structure of the 2-phenyl-2H-azirine product can be determined with high confidence. This integrated approach is fundamental in studying the reactivity and synthetic applications of this compound and its derivatives.

Future Directions in 1 Azidoethenylbenzene Research

Development of Novel Catalytic Systems

The transformation of vinyl azides is often mediated by transition metal catalysts, which can steer the reaction towards specific products by generating reactive intermediates like metal nitrenoids under mild conditions. nih.gov Future research in this area for 1-azidoethenylbenzene is anticipated to focus on several key aspects:

First-Row Transition Metal Catalysis: While rhodium(II) catalysts have been effective in promoting intramolecular C-H bond insertion reactions of vinyl azides to form indoles, there is a growing interest in employing more abundant and cost-effective first-row transition metals. nih.gov Iron(II) triflate, for instance, has been shown to catalyze heterocyclic ring closures of vinyl azides. nih.gov Future work could involve the design and synthesis of novel iron, copper, or zinc-based catalysts with tailored ligand spheres to control the reactivity and selectivity of transformations involving this compound. The development of such catalysts would not only be economically advantageous but also environmentally benign.

Asymmetric Catalysis: A significant challenge and opportunity lie in the development of enantioselective transformations of this compound. Chiral catalysts could be employed to control the stereochemistry of products arising from cycloadditions or C-H insertion reactions. For example, the use of chiral copper(II)/BOX ligand systems has shown promise in enantioselective hetero-Diels-Alder reactions of vinyl azides. researchgate.net Future efforts could focus on designing new chiral ligands for other transition metals to achieve high enantioselectivity in a broader range of reactions, opening up pathways to chiral nitrogen-containing molecules of pharmaceutical interest.

Bimetallic Catalysis: The synergistic action of two different metals can unlock unique reactivity not achievable with a single catalyst. Rhodium/copper bimetallic systems have been successfully used for the synthesis of highly substituted isoquinolines from α-aryl vinyl azides and internal alkynes. nih.gov Investigating different combinations of metals for the reactions of this compound could lead to the discovery of novel transformations and provide access to complex molecular scaffolds.

Lewis Acid Catalysis: Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), can activate vinyl azides towards nucleophilic attack, leading to the formation of iminodiazonium ions. nih.gov These intermediates can then undergo various transformations, including formal [4+2]-annulation reactions to produce highly functionalized quinolines and pyridines. nih.gov The development of new, more effective, and selective Lewis acid catalysts, including chiral Lewis acids, could significantly expand the synthetic utility of this compound as a nucleophilic building block.

| Catalyst Type | Potential Application for this compound | Research Goal |

| First-Row Transition Metals (Fe, Cu, Zn) | Heterocycle synthesis, C-H functionalization | Develop cost-effective and sustainable catalytic systems. |

| Chiral Transition Metal Complexes | Asymmetric cycloadditions, enantioselective C-H insertion | Access to enantiopure nitrogen-containing compounds. |

| Bimetallic Systems (e.g., Rh/Cu) | Novel annulation and coupling reactions | Discover new reactivity and synthesize complex molecules. |

| Lewis Acids (e.g., BF₃·OEt₂) | Annulation reactions, nucleophilic additions | Expand the scope of this compound as a nucleophile. |

Exploration of Undiscovered Reactivity Modes

This compound can generate a variety of highly reactive intermediates, including vinyl nitrenes, 2H-azirines, and iminyl radicals, through thermal, photochemical, or catalytic activation. nih.govnih.gov While some of the reactivity of these intermediates has been explored, a vast potential for discovering new reaction pathways remains.

Vinyl Nitrene/2H-Azirine Chemistry: Thermolysis or photolysis of this compound is known to produce 2-phenyl-2H-azirine via a vinyl nitrene intermediate. nih.gov While the intramolecular reactions of these intermediates have been studied for indole (B1671886) synthesis, their intermolecular reactivity is less explored. nih.gov Future research could focus on trapping these intermediates with novel reaction partners. For instance, their participation in [3+2] cycloaddition reactions with a wider range of dipolarophiles could lead to the synthesis of novel five-membered nitrogen heterocycles. Computational studies could play a crucial role in predicting the feasibility and outcomes of such reactions. researchgate.net

Iminyl Radical Cascades: The generation of iminyl radicals from vinyl azides through the addition of a radical species opens up a plethora of possibilities for cascade reactions. nih.govnih.gov For this compound, the resulting iminyl radical could be designed to undergo intramolecular cyclization onto the appended phenyl ring or a substituent, leading to the construction of complex polycyclic aromatic compounds. The development of new radical initiation methods under mild conditions will be key to unlocking this potential.

Nucleophilic and Electrophilic Reactivity: Vinyl azides can act as both nucleophiles and electrophiles. nih.govrsc.org As nucleophiles, they can react with various electrophiles to form iminodiazonium ions, which can then undergo Schmidt-type rearrangements or be trapped by intramolecular nucleophiles. nih.gov The influence of the phenyl group on the stability and reactivity of these intermediates warrants further investigation. Conversely, the development of reactions where this compound acts as an electrophile, for example, in transition metal-catalyzed cross-coupling reactions, remains a largely unexplored area.

Cycloaddition Reactions with Retention of the Azide (B81097) Moiety: While many reactions of vinyl azides proceed with the loss of dinitrogen, there is growing interest in transformations that retain the azide functionality. researchgate.net The azide group can then be used for subsequent modifications, such as in "click chemistry." researchgate.net Exploring the participation of this compound in inverse-electron-demand hetero-Diels-Alder reactions or other cycloadditions that preserve the azide group would provide valuable building blocks for medicinal chemistry and materials science. researchgate.net